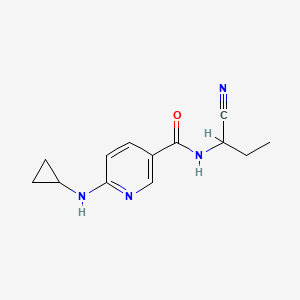
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide, also known as CCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays a key role in a variety of physiological processes.
Applications De Recherche Scientifique
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been used in a variety of scientific research applications due to its ability to selectively activate the A1 adenosine receptor. This receptor is involved in a number of physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to have potential applications in the treatment of cardiovascular disease, Parkinson's disease, and other neurological disorders.
Mécanisme D'action
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide acts as a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is activated by the binding of adenosine. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, which in turn leads to a decrease in intracellular levels of cyclic AMP (cAMP). This results in a variety of downstream effects, including the inhibition of neurotransmitter release and the regulation of heart rate and blood pressure.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has a number of biochemical and physiological effects that are mediated by the activation of the A1 adenosine receptor. These effects include the inhibition of neurotransmitter release, the regulation of heart rate and blood pressure, and the modulation of immune function. N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide for lab experiments is its selectivity for the A1 adenosine receptor. This allows researchers to selectively activate this receptor without affecting other adenosine receptors or other signaling pathways. However, N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide's potency and selectivity can also be a limitation, as it may require higher concentrations than other agonists in order to achieve the desired effects.
Orientations Futures
There are a number of future directions for research on N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide and its potential applications in scientific research. One area of focus is the development of more potent and selective A1 adenosine receptor agonists that can be used in lower concentrations. Another area of research is the investigation of N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide's potential applications in the treatment of neurological disorders such as Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide and the downstream effects of A1 adenosine receptor activation.
Méthodes De Synthèse
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical intermediates. The first step involves the reaction of 3-cyanopyridine with propylamine to form N-(1-cyanopropyl)pyridine-3-carboxamide. This intermediate is then reacted with cyclopropylamine to form N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-10(7-14)17-13(18)9-3-6-12(15-8-9)16-11-4-5-11/h3,6,8,10-11H,2,4-5H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCVWFAPTSSNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CN=C(C=C1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


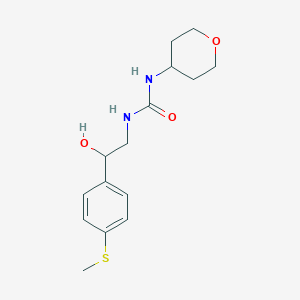
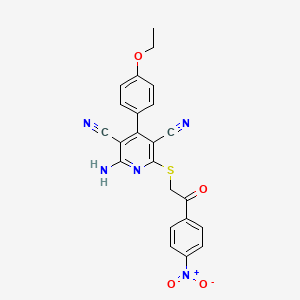
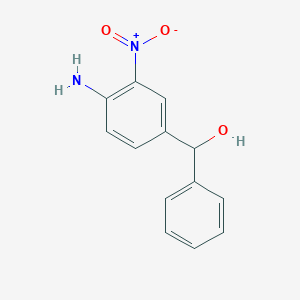
![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol](/img/structure/B2772237.png)

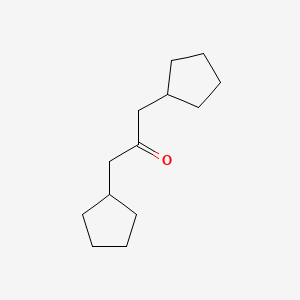
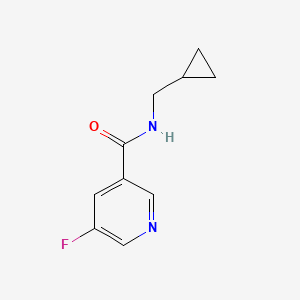
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2772244.png)

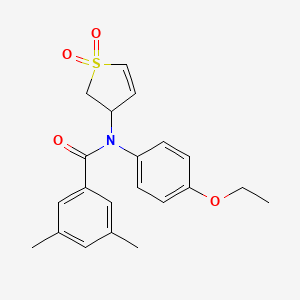

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2772249.png)
